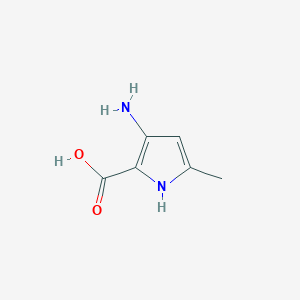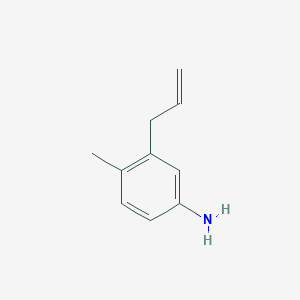
3-Allyl-4-methylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Allyl-4-methylaniline: is an organic compound belonging to the class of anilines, which are aromatic amines. This compound features an aniline core substituted with an allyl group at the third position and a methyl group at the fourth position. Anilines are known for their wide range of applications in the chemical industry, including the production of dyes, pharmaceuticals, and polymers.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Allyl-4-methylaniline can be achieved through several methods. One common approach involves the alkylation of 4-methylaniline with allyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium on carbon can be used to facilitate the reaction, and the process conditions are optimized to minimize by-products and maximize efficiency.
化学反応の分析
Types of Reactions: 3-Allyl-4-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or nitroso derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinones and nitroso derivatives.
Reduction: Amines.
Substitution: Halogenated anilines.
科学的研究の応用
Chemistry: 3-Allyl-4-methylaniline is used as an intermediate in the synthesis of various organic compounds, including dyes and polymers
Biology and Medicine: In biological research, this compound is studied for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals, including stabilizers for plastics and rubber. Its ability to undergo various chemical transformations makes it a valuable building block in industrial chemistry.
作用機序
The mechanism of action of 3-Allyl-4-methylaniline depends on its specific application. In pharmacological contexts, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The presence of the allyl and methyl groups can influence the compound’s binding affinity and selectivity.
類似化合物との比較
4-Methylaniline: Lacks the allyl group, leading to different reactivity and applications.
3-Allylaniline: Lacks the methyl group, affecting its chemical properties and uses.
4-Allylaniline: Substitution pattern differs, leading to variations in reactivity and applications.
Uniqueness: 3-Allyl-4-methylaniline’s unique combination of allyl and methyl groups provides distinct chemical properties, making it a versatile intermediate in organic synthesis
特性
分子式 |
C10H13N |
|---|---|
分子量 |
147.22 g/mol |
IUPAC名 |
4-methyl-3-prop-2-enylaniline |
InChI |
InChI=1S/C10H13N/c1-3-4-9-7-10(11)6-5-8(9)2/h3,5-7H,1,4,11H2,2H3 |
InChIキー |
SFKWQTZYJYSUFI-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)N)CC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-methyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B11923149.png)
![8-Methyl-2,3-dihydroimidazo[1,2-a]pyridine](/img/structure/B11923156.png)
![6-Methyl-7,8-dihydropyrrolo[1,2-a]pyrimidin-4(6H)-one](/img/structure/B11923162.png)

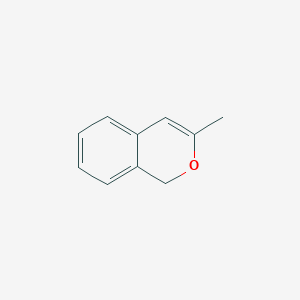

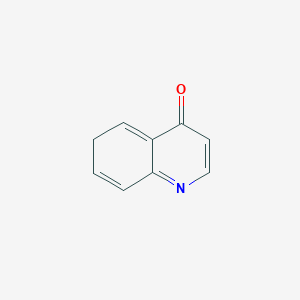
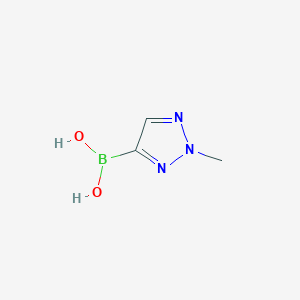
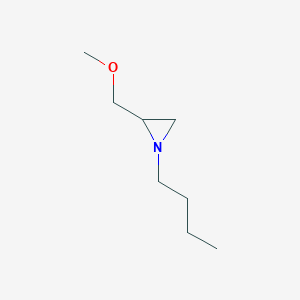
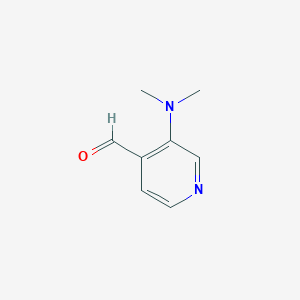
![2-Oxa-6-azaspiro[3.3]heptane hydrochloride](/img/structure/B11923214.png)

![3-oxa-1-azonia-2-azanidabicyclo[3.3.0]octan-4-one](/img/structure/B11923219.png)
